

# A Comprehensive Spectroscopic Analysis of 2-Butyn-1-ol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Butyn-1-OL

Cat. No.: B121050

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-Butyn-1-ol**, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a crucial resource for researchers, scientists, and professionals in drug development.

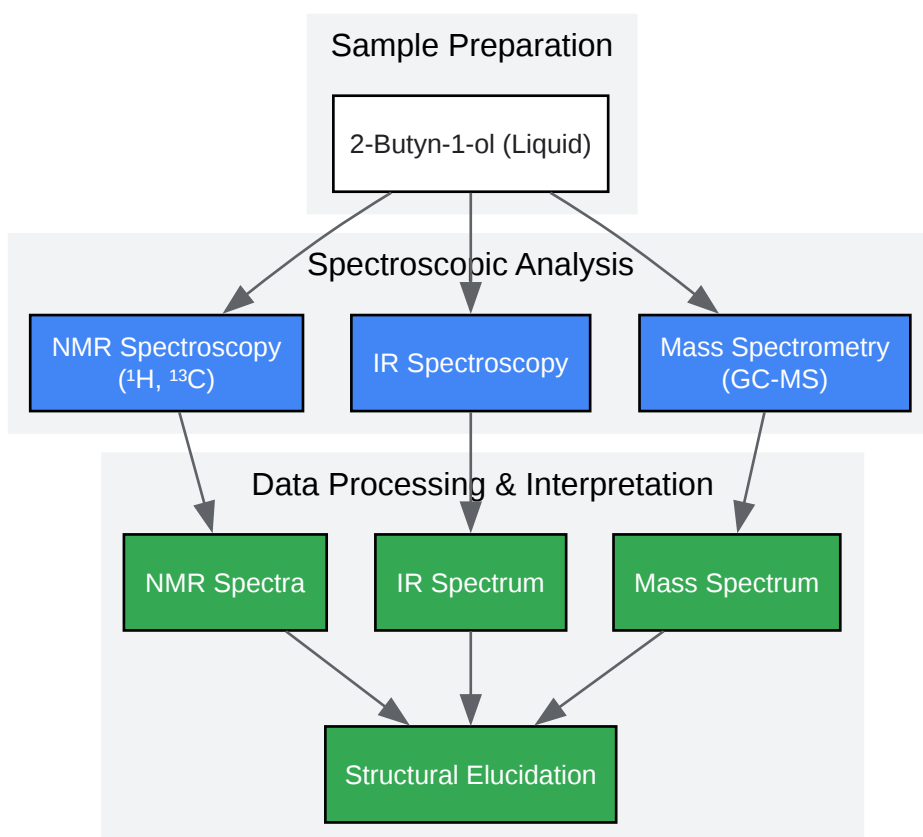
## Molecular Structure and Properties

**2-Butyn-1-ol**, with the chemical formula  $C_4H_6O$ , is a primary alcohol containing a carbon-carbon triple bond.<sup>[1][2]</sup> Its structure is foundational to interpreting its spectral data.

Physical and Chemical Properties:

- Molecular Weight: 70.09 g/mol <sup>[1][3][4]</sup>
- Boiling Point: 142-143 °C
- Melting Point: -2.2 °C
- Density: 0.937 g/mL at 25 °C
- Appearance: Liquid

Below is a diagram illustrating the workflow for the spectroscopic analysis of **2-Butyn-1-ol**.



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Caption: General workflow for the spectroscopic analysis of **2-Butyn-1-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **2-Butyn-1-ol**.

### 2.1. $^1\text{H}$ NMR Spectroscopy Data

The  $^1\text{H}$  NMR spectrum reveals the different types of protons and their neighboring environments.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.2	Doublet	2H	-CH <sub>2</sub> OH
~2.5	Singlet	1H	-OH
~1.8	Triplet	3H	-CH <sub>3</sub>

## 2.2. <sup>13</sup>C NMR Spectroscopy Data

The <sup>13</sup>C NMR spectrum indicates the number of distinct carbon environments.

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
~85	C $\equiv$ C-CH <sub>2</sub> OH
~78	CH <sub>3</sub> -C $\equiv$ C
~51	-CH <sub>2</sub> OH
~4	-CH <sub>3</sub>

The following diagram illustrates the structure and key NMR correlations for **2-Butyn-1-ol**.

Caption: Structure of **2-Butyn-1-ol** with <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **2-Butyn-1-ol**.

IR Absorption Data:

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group
~3300-3400	Strong, Broad	O-H stretch (alcohol)
~2920	Medium	C-H stretch (sp <sup>3</sup> CH <sub>3</sub> )
~2860	Medium	C-H stretch (sp <sup>3</sup> CH <sub>2</sub> )
~2250	Weak	C≡C stretch (alkyne)
~1030	Strong	C-O stretch (primary alcohol)

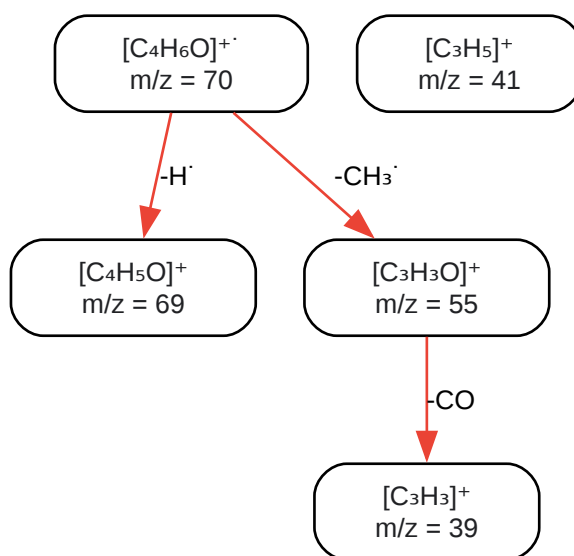
## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]<sup>+</sup>) for **2-Butyn-1-ol** is observed at m/z 70.[\[1\]](#)[\[5\]](#)

Major Fragmentation Peaks:

m/z	Relative Intensity (%)	Proposed Fragment
69	~100	[M-H] <sup>+</sup>
55	~40	[M-CH <sub>3</sub> ] <sup>+</sup>
42	~39	[C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup> or [C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>
41	~23	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
39	~30	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>
27	~28	[C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>

The diagram below shows the key fragmentation pathways for **2-Butyn-1-ol** in mass spectrometry.



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Caption: Key fragmentation pathways of **2-Butyn-1-ol** in Mass Spectrometry.

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### 5.1. NMR Spectroscopy Protocol

- **Sample Preparation:** A small amount of **2-Butyn-1-ol** (approximately 5-10 mg for  $^1H$  NMR, 20-50 mg for  $^{13}C$  NMR) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of  $CDCl_3$ ) in a clean, dry NMR tube.[6] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[7]
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For  $^1H$  NMR, a standard pulse sequence is used. For  $^{13}C$  NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to TMS (0 ppm).

### 5.2. IR Spectroscopy Protocol

- **Sample Preparation:** For a liquid sample like **2-Butyn-1-ol**, a "neat" spectrum is often recorded.<sup>[8]</sup> A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.<sup>[9]</sup><sup>[10]</sup>
- **Data Acquisition:** The salt plates are mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.<sup>[11]</sup> The sample is then scanned over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).<sup>[11]</sup>
- **Data Processing:** The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber.

### 5.3. Mass Spectrometry (GC-MS) Protocol

- **Sample Preparation:** A dilute solution of **2-Butyn-1-ol** is prepared in a volatile organic solvent (e.g., dichloromethane or ether).
- **Injection and Separation:** A small volume (typically 1  $\mu\text{L}$ ) of the solution is injected into the gas chromatograph (GC). The volatile components are separated based on their boiling points and interactions with the stationary phase of the GC column.
- **Ionization and Mass Analysis:** As the separated components elute from the GC column, they enter the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.<sup>[1]</sup> The resulting ions are then separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer.
- **Data Interpretation:** The mass spectrum is a plot of relative ion abundance versus  $m/z$ . The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

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Address: 3281 E Guasti Rd

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